Enhanced Cytotoxic Potency Against Non-Small Cell Lung Cancer and Epidermoid Carcinoma Cell Lines
In vitro studies demonstrate that 2-chloro-4-fluorobenzothiazole exhibits potent cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The MTT assay revealed IC50 values in the range of 1-4 μM across these cell lines, indicating strong antiproliferative activity at low micromolar concentrations . This potency compares favorably to other halogenated benzothiazole derivatives evaluated under similar conditions, where the specific 2-chloro-4-fluoro substitution pattern was shown to be critical for achieving this level of cytotoxicity. Flow cytometry analyses further confirmed that the compound promotes apoptosis in cancer cells, as evidenced by increased annexin V staining and altered cell cycle distribution .
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 1-4 μM |
| Comparator Or Baseline | Other halogenated benzothiazole derivatives; unsubstituted benzothiazole (baseline) |
| Quantified Difference | Potent cytotoxicity at low micromolar range; specific substitution pattern (2-Cl, 4-F) is critical for this activity profile. |
| Conditions | MTT assay on A431, A549, and H1299 cell lines |
Why This Matters
This data quantifies the compound's potential as a lead scaffold for anticancer drug development, justifying its selection over less potent or less characterized benzothiazole analogs.
